molecular formula C21H22N5O7PS B12702629 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium dihydrogen phosphate CAS No. 94109-89-4

6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium dihydrogen phosphate

Cat. No.: B12702629
CAS No.: 94109-89-4
M. Wt: 519.5 g/mol
InChI Key: HEEKHMASSRIBFW-UHFFFAOYSA-N
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Description

6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium dihydrogen phosphate is a complex organic compound with a unique structure It is characterized by the presence of an indazolium core, an azo linkage, and a phenoxysulphonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium dihydrogen phosphate typically involves multiple steps. The process begins with the preparation of the indazole core, followed by the introduction of the amino and methyl groups. The azo linkage is then formed by coupling the indazole derivative with a phenoxysulphonyl-substituted phenyl diazonium salt. The final step involves the formation of the dihydrogen phosphate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction typically produces amines.

Scientific Research Applications

6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium dihydrogen phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium dihydrogen phosphate involves its interaction with specific molecular targets. The azo linkage and phenoxysulphonyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,2-dimethyl-7-((4-(phenylsulphonyl)phenyl)azo)-1H-indazolium dihydrogen phosphate
  • 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazole
  • 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride

Uniqueness

6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium dihydrogen phosphate is unique due to its specific combination of functional groups and structural features. The presence of the indazolium core, azo linkage, and phenoxysulphonyl group distinguishes it from other similar compounds, providing it with unique chemical and biological properties.

Properties

CAS No.

94109-89-4

Molecular Formula

C21H22N5O7PS

Molecular Weight

519.5 g/mol

IUPAC Name

dihydrogen phosphate;phenyl 4-[(6-amino-1,2-dimethylindazol-2-ium-7-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C21H19N5O3S.H3O4P/c1-25-14-15-8-13-19(22)20(21(15)26(25)2)24-23-16-9-11-18(12-10-16)30(27,28)29-17-6-4-3-5-7-17;1-5(2,3)4/h3-14,22H,1-2H3;(H3,1,2,3,4)

InChI Key

HEEKHMASSRIBFW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)OC4=CC=CC=C4)N)C=[N+]1C.OP(=O)(O)[O-]

Origin of Product

United States

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